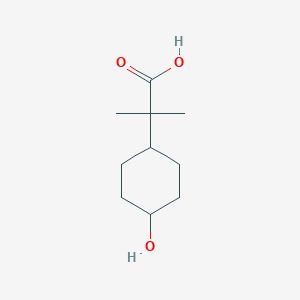
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid , also known by its synonyms 4-Hydroxycyclohexaneacetic Acid and (4-Hydroxy-cyclohexyl)-acetic Acid , is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and exhibits interesting pharmacological properties.
Aplicaciones Científicas De Investigación
1. Liquid-Crystal Phase Polymerization
Kishikawa, Hirai, and Kohmoto (2008) explored the polymerization of a benzoic acid derivative, complexed with dipyridyl compounds, which exhibited a liquid crystal phase. This research highlights the potential use of similar compounds in the development of advanced materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).
2. Synthesis of Zwitterionic Compounds
Zaleska et al. (2002) demonstrated the synthesis of zwitterionic derivatives of 2-hydroxypropanoic acid, showcasing the chemical versatility and potential applications of these compounds in developing novel organic materials (Zaleska et al., 2002).
3. Oligomer Distribution in Concentrated Solutions
Vu et al. (2005) studied the oligomer distribution of lactic acid (2-hydroxypropanoic acid) in concentrated solutions, providing insights into the behavior of similar hydroxypropanoic acid derivatives in various concentrations, which is crucial for industrial and pharmaceutical applications (Vu et al., 2005).
4. Metabolite Formation from Halogenopropanes
Barnsley (1966) identified the formation of 2-hydroxypropylmercapturic acid, a metabolite of halogenopropanes, indicating the metabolic pathways and potential biological interactions of hydroxypropanoic acid derivatives (Barnsley, 1966).
5. Synthesis of Biologically Active Compounds
Yamamoto and Kirai (2008) explored the synthesis of 4-arylcoumarins via hydroarylation, utilizing hydroxypropanoic acid derivatives. This research underscores the significance of these compounds in the synthesis of biologically active molecules (Yamamoto & Kirai, 2008).
6. Coordination Chemistry and Magnetic Studies
Tandon et al. (1992) investigated copper complexes involving hydroxypropanoic acid derivatives, contributing to the understanding of coordination chemistry and magnetic properties of such complexes (Tandon, Thompson, Bridson, McKee, & Downard, 1992).
7. NMR Spectroscopy in Complexation Studies
Tracey (2003) utilized NMR spectroscopy to study vanadium(V) complexation with α-hydroxycarboxylic acids, demonstrating the application of hydroxypropanoic acid derivatives in analytical chemistry (Tracey, 2003).
Propiedades
IUPAC Name |
2-(4-hydroxycyclohexyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUEUGIKIJRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236131 |
Source


|
| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861451-24-3 |
Source


|
| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)
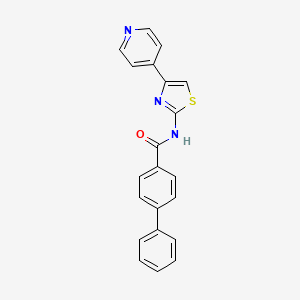
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

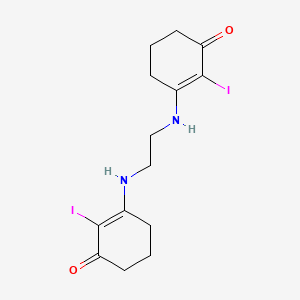
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
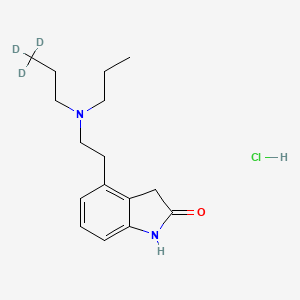
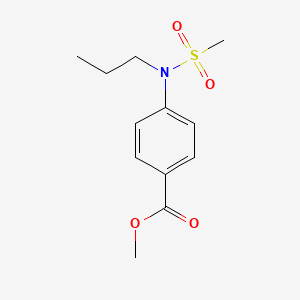


![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)